molecular formula C9H15ClN2 B2877506 (3-Phenylpropyl)hydrazine hydrochloride CAS No. 24214-86-6

(3-Phenylpropyl)hydrazine hydrochloride

Cat. No.: B2877506
CAS No.: 24214-86-6
M. Wt: 186.68
InChI Key: RCAYZECUBYYSNH-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)hydrazine hydrochloride is an organic compound with the molecular formula C₉H₁₅ClN₂. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a hydrazine moiety. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)hydrazine hydrochloride typically involves the reaction of 3-phenylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C9H13NH2+N2H4H2OC9H15N2HCl\text{C}_9\text{H}_{13}\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{15}\text{N}_2 \cdot \text{HCl} C9​H13​NH2​+N2​H4​⋅H2​O→C9​H15​N2​⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines .

Scientific Research Applications

(3-Phenylpropyl)hydrazine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Similar in structure but lacks the propyl chain.

    Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenylpropyl group.

    (2-Phenylethyl)hydrazine hydrochloride: Similar but with a shorter ethyl chain.

Uniqueness

(3-Phenylpropyl)hydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

(3-Phenylpropyl)hydrazine hydrochloride, a compound with the chemical formula C9_9H14_{14}N2_2·HCl, has garnered interest in various scientific fields due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its hydrazine moiety, which allows it to participate in various chemical reactions including:

  • Oxidation : It can be oxidized to form azines or other derivatives.
  • Reduction : The compound can be reduced to yield primary amines.
  • Substitution : It can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions are essential for its application in synthesizing more complex organic molecules and studying enzyme inhibition mechanisms.

Biological Activities

The biological activities of this compound are diverse, impacting several physiological pathways. Key areas of activity include:

  • Antimicrobial Activity : Research indicates that compounds with a phenylpropyl chain exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds at their active sites. This interaction alters enzyme function and can modulate various biochemical pathways.
  • Neuropharmacological Effects : There is evidence suggesting that this compound interacts with neurotransmitter receptors, potentially influencing neurological functions and behaviors.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound binds covalently to enzymes, inhibiting their activity. This has been observed in studies focusing on reductase enzymes .
  • Receptor Modulation : It may also modulate neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong antibacterial potential.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of specific reductase enzymes by this compound. The study reported that the compound exhibited a competitive inhibition pattern, with Ki values indicating significant potency compared to other known inhibitors .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialStrong activity against Staphylococcus aureus
Enzyme InhibitionCompetitive inhibition of reductase enzymes
NeuropharmacologicalModulation of neurotransmitter receptor activity

Properties

IUPAC Name

3-phenylpropylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAYZECUBYYSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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